3,3'-(Propylazanediyl)dipropanenitrile
Overview
Description
3,3’-(Propylazanediyl)dipropanenitrile is an organic compound with the molecular formula C9H15N3 It is characterized by the presence of two nitrile groups and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propylazanediyl)dipropanenitrile typically involves the reaction of propylamine with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of propylamine attacks the electrophilic carbon of acrylonitrile, followed by the formation of the nitrile groups.
Industrial Production Methods
Industrial production of 3,3’-(Propylazanediyl)dipropanenitrile can be achieved through the hydrogenation of acrylonitrile in the presence of a suitable catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propylazanediyl)dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,3’-(Propylazanediyl)dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Propylazanediyl)dipropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the tertiary amine can participate in nucleophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Octadecylazanediyl)dipropanenitrile: Similar structure but with a longer alkyl chain.
3,3’-(Butylazanediyl)dipropanenitrile: Similar structure but with a different alkyl chain length.
Uniqueness
3,3’-(Propylazanediyl)dipropanenitrile is unique due to its specific alkyl chain length and the presence of two nitrile groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-[2-cyanoethyl(propyl)amino]propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-7-12(8-3-5-10)9-4-6-11/h2-4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDHLBINXPPQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607036 | |
Record name | 3,3'-(Propylazanediyl)dipropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-59-5 | |
Record name | 3,3′-(Propylimino)bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-(Propylazanediyl)dipropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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